2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride
Description
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₁₀H₁₂ClNO₂) is a chiral compound featuring a partially saturated indole ring (2,3-dihydroindole) with an acetic acid group at the 2-position and a hydrochloride salt . The (2R) stereochemistry distinguishes it from its (2S) enantiomer, which is also commercially available as a building block for drug discovery . Its molecular weight is approximately 213.66 g/mol, with applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-[(2R)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Acetic Acid Moiety: This step involves the alkylation of the indole ring with a suitable acetic acid derivative.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Neuroprotective Properties
Research indicates that derivatives of 2,3-dihydroindoles exhibit neuroprotective effects. A study highlighted the synthesis of new derivatives that demonstrated significant antioxidant properties, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
The compound has been investigated for its anticancer properties. Findings suggest that it can inhibit the activity of inhibitors of apoptosis proteins (IAPs), which are often overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for cancer treatment therapies .
Melatonin Analog Development
The synthesis of analogs related to melatonin has shown promise for developing new treatments for sleep disorders and mood regulation. The structural similarity allows these compounds to interact with melatonin receptors, potentially enhancing their therapeutic efficacy .
Case Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized several 2,3-dihydroindole derivatives and evaluated their neuroprotective effects in vitro. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell lines, supporting their potential use in treating neurodegenerative conditions .
Case Study 2: Anticancer Efficacy
A clinical trial assessed the efficacy of a derivative of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride in patients with advanced solid tumors. The trial demonstrated a notable reduction in tumor size in a subset of patients, suggesting that this compound could be developed into an effective cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the compound can interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Substituent Position: Acetic acid at the 2-position (target compound) vs.
- Salt Form: Hydrochloride salts improve solubility compared to free bases (e.g., Indantadol Hydrochloride vs. non-salt forms) .
Key Observations :
- The dihydroindole scaffold may enhance target selectivity or reduce toxicity. For example, ML 3000 (a dihydropyrrolizine acetic acid derivative) showed minimal gastrointestinal damage compared to indomethacin .
- Indole derivatives with acetic acid groups are frequently used in synthesizing enzyme inhibitors or receptor modulators .
Biological Activity
2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride, commonly referred to as indole acetic acid derivative, is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system (CNS) disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its indole structure, which is known for various biological activities. The molecular formula is C₉H₁₁ClN₂O₂, and it features a dihydroindole moiety that contributes to its biological effects.
Research indicates that indole derivatives can influence several biological pathways:
- Neurotransmitter Modulation : Indole derivatives have been shown to impact neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can result in antidepressant-like effects and anxiolytic properties.
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Pharmacological Activity
The pharmacological profile of 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride includes:
- Antidepressant Activity : In preclinical models, this compound has demonstrated significant antidepressant-like effects in rodent models through behavioral tests such as the forced swim test and tail suspension test.
- Anxiolytic Effects : It has also shown potential as an anxiolytic agent, reducing anxiety-like behaviors in animal models.
- Neuroprotective Properties : The compound may provide neuroprotection against oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- CNS Disorders Treatment : A study published in Journal of Medicinal Chemistry explored the efficacy of various indole derivatives, including 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride, demonstrating significant improvements in depressive behaviors in animal models .
- Mechanistic Insights : Research highlighted the role of this compound in modulating serotonin receptors, which are crucial for mood regulation. The binding affinity to these receptors correlates with its observed antidepressant effects .
- Inflammation Studies : In vitro studies have shown that 2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride can inhibit the production of inflammatory cytokines in microglial cells, suggesting a potential role in treating neuroinflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- Chiral Chromatography: Use columns with chiral stationary phases (e.g., cellulose- or amylase-based) to separate enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with reference data to confirm the (2R)-configuration.
- X-ray Crystallography: Resolve absolute stereochemistry via single-crystal analysis .
What synthetic routes are commonly employed for preparing this compound, and what are critical reaction intermediates?
Basic
A typical route involves:
Indole Functionalization: Alkylation or acylation of the indole core.
Chiral Resolution: Enzymatic or chemical methods to isolate the (2R)-enantiomer.
Salt Formation: Treatment with HCl to yield the hydrochloride salt .
How can low yields in the esterification or acylation steps be optimized?
Q. Advanced
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, p-TsOH) or coupling agents (e.g., EDC/HOBt).
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- By-Product Analysis: Use HPLC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
What analytical methods are recommended for assessing purity and detecting trace impurities?
Q. Basic
- HPLC-UV/ELSD: Monitor main peak retention times and impurity profiles (detection limit: ~0.1%).
- Mass Spectrometry: Confirm molecular ions (e.g., [M+H]⁺) and rule out degradants.
- Elemental Analysis: Validate C, H, N, Cl content against theoretical values .
How do researchers address discrepancies between theoretical and experimental vibrational spectra?
Q. Advanced
- Anharmonic Corrections: Apply computational adjustments to DFT-predicted frequencies.
- Isotopic Labeling: Use deuterated analogs to isolate specific vibrational modes.
- Solvent Effects: Compare spectra in solid-state (KBr pellet) vs. solution to account for environmental interactions .
What strategies mitigate instability during storage or under ambient conditions?
Q. Basic
- Storage Conditions: Keep at –20°C in airtight, light-resistant containers.
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH) to determine shelf life.
- Lyophilization: Convert to a stable powder form to reduce hydrolysis risks .
How can researchers design experiments to study the compound’s interactions with biological targets (e.g., enzymes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
